

Investigating the Preclinical Anti-Leukemic Properties of Me-344: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data supporting the anti-leukemic properties of **Me-344**, a novel second-generation isoflavone. **Me-344** has demonstrated potent cytotoxic activity against various leukemia models through a multi-faceted mechanism of action. This document synthesizes key findings on its in vitro and in vivo efficacy, molecular mechanisms, and synergistic potential, presenting the information in a structured format for research and development professionals.

In Vitro Cytotoxicity

Me-344 exhibits potent cytotoxic effects against a range of acute myeloid leukemia (AML) cell lines and primary patient samples, while largely sparing normal hematopoietic cells.[1][2][3]

Data Presentation: IC50 Values in Leukemia Cell Lines

The half-maximal inhibitory concentration (IC50) values demonstrate the potency of **Me-344** across various leukemia cell lines, with values consistently in the nanomolar range.[1][3][4][5] [6][7]



Cell Line	Leukemia Type	IC50 Range (nM)	Reference	
OCI-AML2	AML	70 - 260	[1],[4]	
TEX	AML	70 - 260	[4]	
HL-60	AML	70 - 260	[1],[4]	
K562	CML	70 - 260	[4]	
KG1a	AML	70 - 260	[4]	
U937	AML	70 - 260	[4]	
NB4	APL	70 - 260	[4]	
MV4-11	AML	75 - 100	[8]	

CML: Chronic Myeloid Leukemia; APL: Acute Promyelocytic Leukemia

In Vivo Efficacy in Xenograft Models

In vivo studies using leukemia xenograft models have confirmed the significant anti-tumor activity of Me-344.[1][4]

Data Presentation: Tumor Growth Inhibition

Treatment with **Me-344** led to a substantial, dose-dependent reduction in tumor growth in AML xenograft models without evidence of toxicity.[1][3][5]

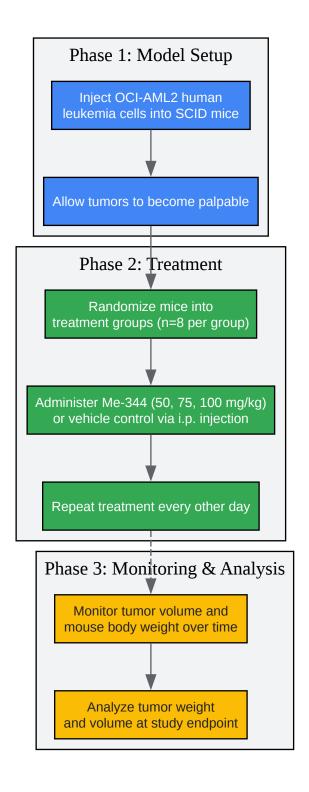
Animal Model	Cell Line	Treatmen t Doses (mg/kg)	Route	Schedule	Tumor Growth Reductio n	Referenc e
SCID Mice	OCI-AML2	50, 75, 100	i.p.	Every other day	Up to 95%	[1],[5],[3]
NSGS Mice	MV4-11	200	i.v.	Not Specified	Significant reduction	[8]



i.p.: Intraperitoneal; i.v.: Intravenous

Experimental Workflow: Leukemia Xenograft Study

The following diagram illustrates the typical workflow for assessing the in vivo efficacy of **Me-344**.





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Workflow for an in vivo leukemia xenograft model.

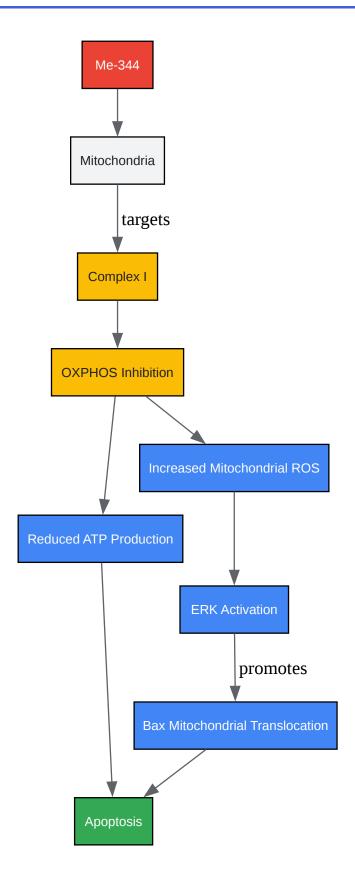
Mechanism of Action

Preclinical studies reveal that **Me-344** exerts its anti-leukemic effects through a dual mechanism, targeting both mitochondrial function and cytoskeletal integrity.[1][3]

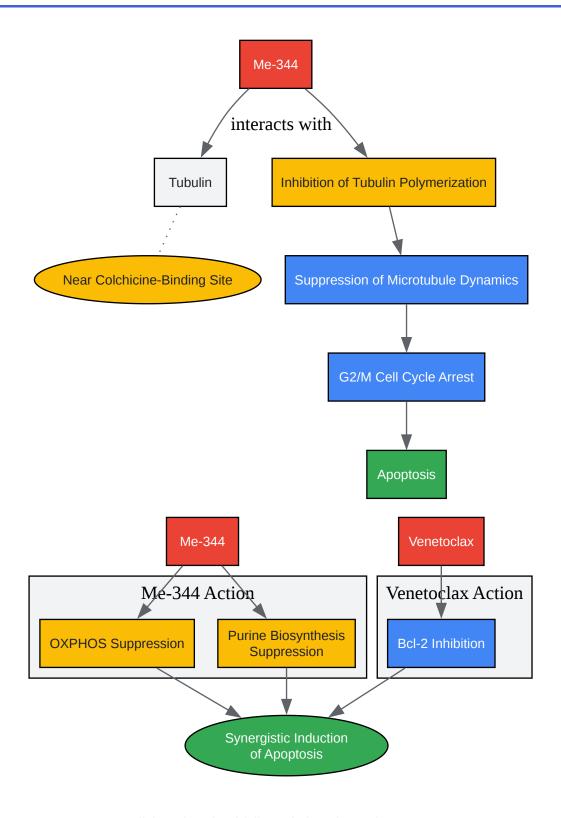
Mitochondrial Targeting and OXPHOS Inhibition

Me-344 is a potent inhibitor of mitochondrial oxidative phosphorylation (OXPHOS), primarily by targeting Complex I of the electron transport chain.[4][7] This disruption leads to reduced ATP generation, an increase in mitochondrial reactive oxygen species (ROS), and activation of downstream cell death signaling.[1][4] However, studies have shown that antioxidant treatment does not fully rescue cells from **Me-344**-induced death, indicating that ROS generation is not the sole mechanism of cytotoxicity and that other targets are involved.[1][3][5][6]









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